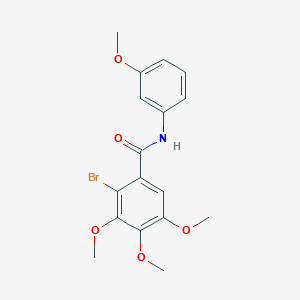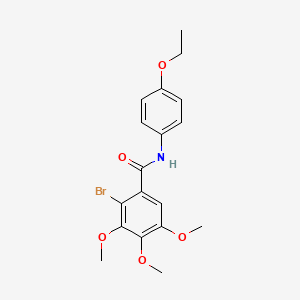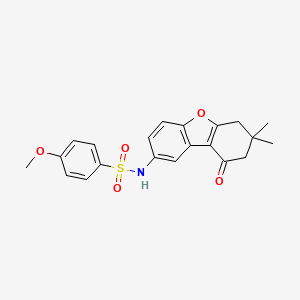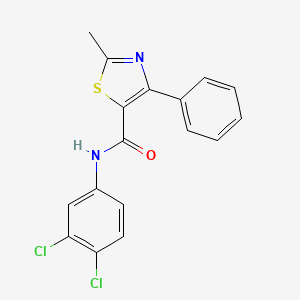![molecular formula C23H23N5OS B3583938 1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B3583938.png)
1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
Descripción general
Descripción
1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a complex organic compound featuring a diverse set of functional groups. This compound integrates pyrrole and tetrazole moieties, two important heterocycles known for their wide applications in medicinal chemistry, materials science, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone generally involves multi-step organic synthesis. The initial step typically includes the preparation of the 1H-pyrrole and 1H-tetrazole intermediates, followed by coupling reactions.
Synthesis of Pyrrole Intermediate
Starting Materials: : 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole.
Reaction Conditions: : This could involve the use of Lewis acids as catalysts under controlled temperatures.
Synthesis of Tetrazole Intermediate
Starting Materials: : Compounds containing nitriles or azides.
Reaction Conditions: : These reactions usually require heating in the presence of strong acids or bases.
Coupling Reaction
Starting Materials: : Pyrrole and tetrazole intermediates.
Reaction Conditions: : Utilization of thiol coupling agents and solvents like dimethylformamide (DMF) or toluene under inert atmosphere.
Industrial Production Methods
In an industrial setting, production scales up using batch or continuous flow reactors, ensuring optimization of yield and purity through precise control of reaction parameters such as temperature, pressure, and reagent concentration. Catalysts like palladium might be used to facilitate coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or other metal catalysts.
Substitution: : Common substitutions involve halogenation reactions with reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: : Agents such as CrO₃/pyridine or KMnO₄ under acidic conditions.
Reduction: : Catalytic hydrogenation conditions.
Substitution: : NBS for bromination in the presence of a light source.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alkanes, alcohols.
Substitution Products: : Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has diverse applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor.
Medicine: : Explored for its antimicrobial and anticancer properties.
Industry: : Utilized in the development of novel materials and agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interaction with biological macromolecules. The pyrrole and tetrazole groups enable binding to enzyme active sites, affecting metabolic pathways. The exact molecular targets may include enzymes involved in cell proliferation or microbial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrole derivatives: : Known for their pharmacological activities.
1H-tetrazole derivatives: : Widely used in coordination chemistry and as bioisosteres in drug design.
Uniqueness
What sets 1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone apart is its dual heterocyclic structure, which can exhibit unique biological activities due to the synergistic effects of pyrrole and tetrazole moieties.
This compound's unique structure and versatile reactivity make it a valuable target for synthetic chemists and a promising candidate for various scientific applications. Hope that gets you thinking!
Propiedades
IUPAC Name |
1-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-17-15-21(18(2)27(17)14-13-19-9-5-3-6-10-19)22(29)16-30-23-24-25-26-28(23)20-11-7-4-8-12-20/h3-12,15H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFUFROVIJSLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3583884.png)

![[(4-{[(4-fluorophenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B3583897.png)
![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(phenylacetyl)-1H-pyrazole](/img/structure/B3583904.png)
![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-(phenylthio)-1H-pyrazole](/img/structure/B3583905.png)
![8-(furan-2-ylmethylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B3583910.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B3583911.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3583921.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B3583927.png)
![Dimethyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3583928.png)
